molecular formula C10H7FO2S B3218202 Methyl 5-fluorobenzo[b]thiophene-3-carboxylate CAS No. 1187931-42-5

Methyl 5-fluorobenzo[b]thiophene-3-carboxylate

Cat. No.: B3218202
CAS No.: 1187931-42-5
M. Wt: 210.23 g/mol
InChI Key: UZTMIFQXLXCIJC-UHFFFAOYSA-N
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Description

Methyl 5-fluorobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities. This compound, in particular, has a fluorine atom at the 5-position and a carboxylate group at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluorobenzo[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur. The reaction conditions often include the use of a base such as sodium methoxide in methanol, followed by methylation using methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluorobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-fluorobenzo[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluorobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylate group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chlorobenzo[b]thiophene-3-carboxylate
  • Methyl 5-bromobenzo[b]thiophene-3-carboxylate
  • Methyl 5-iodobenzo[b]thiophene-3-carboxylate

Uniqueness

Methyl 5-fluorobenzo[b]thiophene-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 5-fluoro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTMIFQXLXCIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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